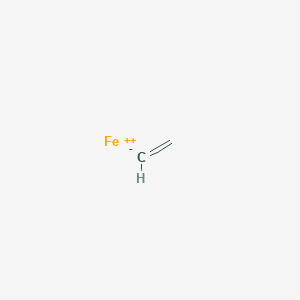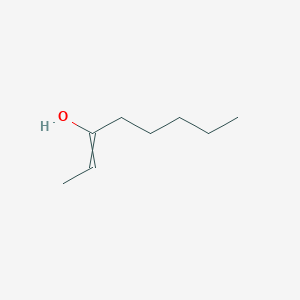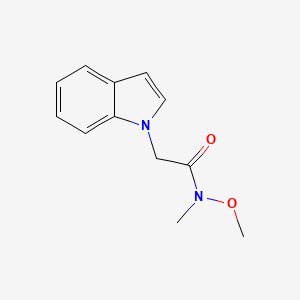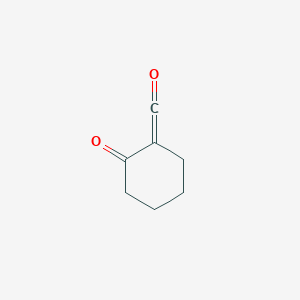
2-(Oxomethylidene)cyclohexan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Several synthetic routes exist for the production of 2-(Oxomethylidene)cyclohexan-1-one. One common method involves the Birch reduction of anisole followed by acid hydrolysis . Another approach is the α-bromination of cyclohexanone followed by treatment with a base . Additionally, hydrolysis of 3-chlorocyclohexene followed by oxidation of the resulting cyclohexenol is another viable route .
Industrial Production Methods
Industrially, this compound is produced by the catalytic oxidation of cyclohexene, often using hydrogen peroxide and vanadium catalysts . This method is efficient and scalable, making it suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Oxomethylidene)cyclohexan-1-one undergoes various chemical reactions, including:
Nucleophilic Conjugate Addition: This compound readily participates in Michael addition reactions with nucleophiles such as enolates or silyl enol ethers.
Organocopper Reactions: It reacts with organocopper compounds in a 1,4-addition (Michael addition) manner.
Grignard Reactions: It can also react with Grignard reagents in a 1,2-addition, where the nucleophile attacks the carbonyl carbon atom.
Common Reagents and Conditions
Common reagents used in these reactions include organocopper reagents, Grignard reagents, and various bases and acids depending on the specific reaction conditions .
Major Products Formed
The major products formed from these reactions include various substituted cyclohexenones and other derivatives, depending on the specific nucleophile and reaction conditions used .
Applications De Recherche Scientifique
2-(Oxomethylidene)cyclohexan-1-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis, offering many ways to extend molecular frameworks.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: It is involved in the synthesis of pharmaceutical intermediates.
Industry: It is used in the production of fragrances and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-(Oxomethylidene)cyclohexan-1-one involves its role as an electrophile in various addition reactions. It can undergo nucleophilic attack at the carbonyl carbon, leading to the formation of various products . The molecular targets and pathways involved depend on the specific reaction and conditions used.
Comparaison Avec Des Composés Similaires
2-(Oxomethylidene)cyclohexan-1-one can be compared with other similar compounds such as cyclohexanone and cyclohexene. Unlike cyclohexanone, which is a simple ketone, this compound is an enone, making it more reactive in conjugate addition reactions . Cyclohexene, on the other hand, lacks the carbonyl group, making it less versatile in organic synthesis .
List of Similar Compounds
- Cyclohexanone
- Cyclohexene
- 3-Chlorocyclohexene
- Anisole (as a precursor in Birch reduction)
Propriétés
Numéro CAS |
132723-22-9 |
|---|---|
Formule moléculaire |
C7H8O2 |
Poids moléculaire |
124.14 g/mol |
InChI |
InChI=1S/C7H8O2/c8-5-6-3-1-2-4-7(6)9/h1-4H2 |
Clé InChI |
SEUKEBAXTROKKZ-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(=O)C(=C=O)C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Propen-1-ol, 2-[(phenylthio)methyl]-](/img/structure/B14267486.png)
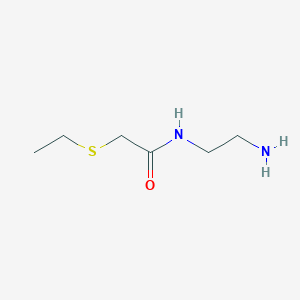

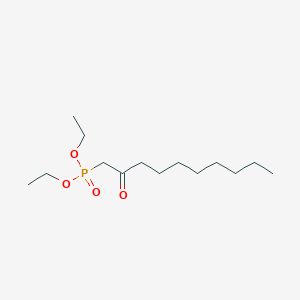
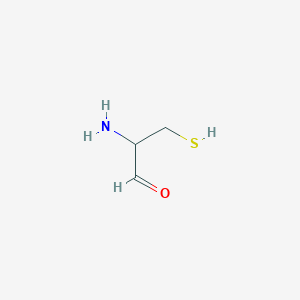
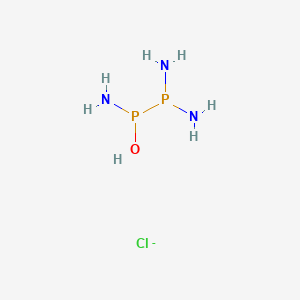
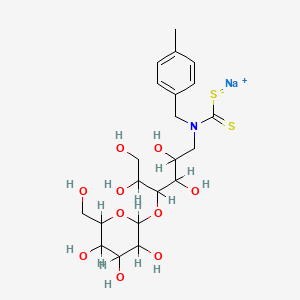
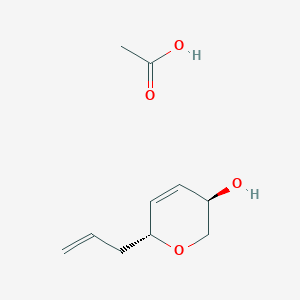
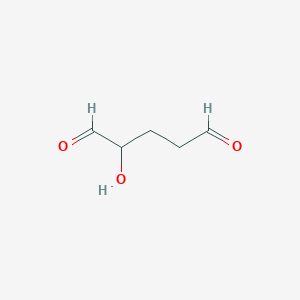
![1-Butanol, 3-methyl-2-[[(1S)-1-phenyl-3-butenyl]amino]-, (2S)-](/img/structure/B14267540.png)
